molecular formula C7H6BrN3 B1268453 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-95-1

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1268453
CAS RN: 7169-95-1
M. Wt: 212.05 g/mol
InChI Key: VRLCTKGHPFTFQX-UHFFFAOYSA-N
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Description

“6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is part of the triazolopyridine family, which has found wide application in drug design .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the family to which this compound belongs, has been extensively studied. Common approaches include the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the SMILES string Cc1cc(Br)cn2ncnc12 . This indicates that the compound has a bromine atom attached to the pyridine ring, and a methyl group attached to the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 212.05 . The compound is solid in form .

Scientific Research Applications

Herbicidal Activity

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, as part of the N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide family, has demonstrated significant herbicidal activity. These compounds, including closely related derivatives, have shown effectiveness against a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural science (Moran, 2003).

Synthesis and Structural Characterization

The compound has been a subject of chemical synthesis studies. For instance, its efficient synthesis via oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions has been described. The structural characterization of these compounds, including X-ray diffraction, offers insights into their chemical properties and potential applications in various fields of research (El-Kurdi et al., 2021).

Potential in Pharmaceutical Applications

Triazolopyridines, the family of compounds to which 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine belongs, are noted for their biological activity, leading to many pharmaceutical applications. The synthesis and characterization of these compounds pave the way for potential uses in drug development and other medical applications (El-Kurdi et al., 2021).

Antioxidant Properties

Recent research has explored the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, including those with bromine atoms in specific positions of the pyridinotriazole heterosystem. These studies, utilizing preclinical diagnostic methods, suggest the potential of these compounds as antioxidants. The findings indicate a noteworthy avenue for future research in the development of new antioxidant agents (Smolsky et al., 2022).

Safety And Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 according to hazard statements . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin or eyes (P302 + P352, P305 + P351 + P338) .

Future Directions

The future directions for “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their potential in drug design, given their wide application in this field . Additionally, new methods of synthesis could be developed to improve the efficiency and environmental friendliness of the production process .

properties

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLCTKGHPFTFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346321
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

7169-95-1
Record name 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=7169-95-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5-bromopyridine (1.73 g, 10 mmol) in N,N-dimethylformamide (20 mL) was added dimethylacetamide dimethylacetal (3.99 g, 30 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford the desired product N′-(5-bromo-pyridin-2-yl)-N,N-dimethyl-acetamidine as a brown oil.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DM Khomenko, TV Shokol… - Journal of …, 2021 - Wiley Online Library
New representatives of [1,2,4]triazolo[1,5‐a]pyridine‐8‐carbonitriles were synthesized via the condensation of β‐diketones or β‐dialdehydes and characterized using MS spectrometry, …
Number of citations: 5 onlinelibrary.wiley.com
H Ratni, GM Karp, M Weetall… - Journal of medicinal …, 2016 - ACS Publications
Spinal muscular atrophy (SMA) is the leading genetic cause of infant and toddler mortality, and there is currently no approved therapy available. SMA is caused by mutation or deletion …
Number of citations: 116 pubs.acs.org

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